Superior Reactivity in Cross-Coupling: C–I vs. C–Br Bond Dissociation Energy
Methyl 2-iodobenzoate exhibits a lower carbon-halogen bond dissociation energy (C–I ≈ 57 kcal/mol) compared to its bromo (C–Br ≈ 68 kcal/mol) and chloro (C–Cl ≈ 81 kcal/mol) analogs, enabling oxidative addition to Pd(0) at significantly lower temperatures. This translates to milder reaction conditions and lower catalyst loadings for Suzuki, Heck, and Sonogashira couplings . This fundamental reactivity difference is consistently observed across aryl halide classes [1].
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy |
|---|---|
| Target Compound Data | C–I ≈ 57 kcal/mol |
| Comparator Or Baseline | Methyl 2-bromobenzoate (C–Br ≈ 68 kcal/mol); Methyl 2-chlorobenzoate (C–Cl ≈ 81 kcal/mol) |
| Quantified Difference | Δ ≈ 11 kcal/mol (I vs Br); Δ ≈ 24 kcal/mol (I vs Cl) |
| Conditions | Gas-phase bond dissociation energy values representative of aryl halides |
Why This Matters
Lower bond dissociation energy directly correlates with faster oxidative addition kinetics, enabling shorter reaction times and reduced palladium catalyst usage in cross-coupling protocols.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies. CRC Press, 2007. (C–I, C–Br, C–Cl bond energy values). View Source
